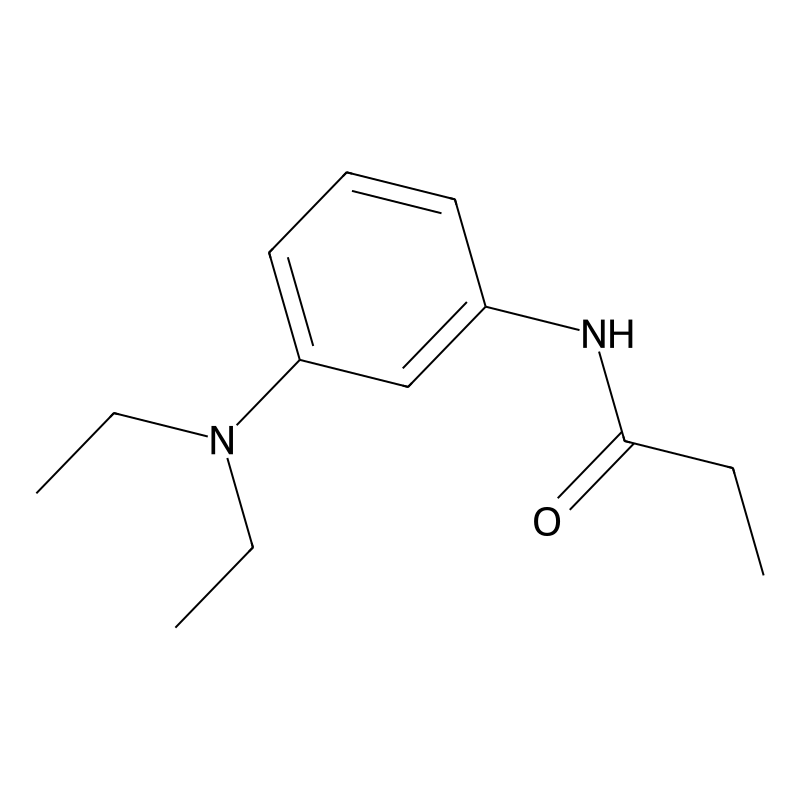

N-(3-(Diethylamino)phenyl)propionamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability of Information

Searches of scientific databases like PubChem [1] and scholarly articles do not reveal any definitive research areas where this compound is a primary focus. There is a possibility that N-(3-(Diethylamino)phenyl)propionamide could be an intermediate or precursor molecule in the synthesis of other research compounds, but this information wouldn't be readily available without knowledge of the specific research project.

Future Research Potential

It is important to note the absence of information does not necessarily equate to a lack of scientific applications. However, based on currently available public resources, the specific research applications of N-(3-(Diethylamino)phenyl)propionamide remain unclear.

pokračování › pokračování › pokračování pokračování ## Resources

The compound N-(3-(Diethylamino)phenyl)propionamide is characterized by its distinct functional groups, which include an amide bond and a diethylamino substituent. The presence of the diethylamino group enhances its solubility in organic solvents and may influence its biological activity. The compound is typically presented as a solid with a density of 1.048 g/cm³ and exhibits a boiling point of approximately 397.3ºC at standard atmospheric pressure .

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Acylation: The compound can undergo acylation reactions, where it can react with acyl chlorides or anhydrides to form new amides.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitutions, allowing for further functionalization.

Research indicates that N-(3-(Diethylamino)phenyl)propionamide possesses notable biological activities, including potential analgesic and anti-inflammatory properties. Its structure suggests that it may interact with various biological targets, although specific mechanisms of action and efficacy in vivo require further investigation. The compound's diethylamino group may contribute to its ability to cross biological membranes, enhancing its pharmacological profile.

The synthesis of N-(3-(Diethylamino)phenyl)propionamide typically involves the following steps:

- Formation of the Diethylamino Group: Starting from an appropriate aromatic precursor, the diethylamino group can be introduced via nucleophilic substitution or reductive amination.

- Amidation: The resulting intermediate can then be reacted with propionic acid or its derivatives (e.g., propionyl chloride) to form the final amide product.

- Purification: The synthesized compound is usually purified through recrystallization or chromatography techniques to ensure high purity.

N-(3-(Diethylamino)phenyl)propionamide finds applications in various fields:

- Dye Intermediates: It is utilized in the synthesis of dyes due to its ability to impart color properties when incorporated into larger dye molecules .

- Pharmaceuticals: Its potential pharmacological activities make it a candidate for drug development, particularly in pain management and anti-inflammatory therapies.

- Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex chemical entities.

Several compounds share structural similarities with N-(3-(Diethylamino)phenyl)propionamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | Contains chlorine substituent | May exhibit different reactivity patterns |

| N-(4-Ethoxyphenyl)propionamide | Ethoxy group instead of diethylamino | Potentially different solubility properties |

| N,N-Diethyl-4-aminobenzoic acid | Amino group on benzene | Different pharmacological profile |

N-(3-(Diethylamino)phenyl)propionamide stands out due to its specific diethylamino substitution on the aromatic ring, which may enhance its solubility and biological activity compared to other similar compounds.

Melting Point Characteristics

N-(3-(Diethylamino)phenyl)propionamide exhibits a well-defined melting point of 77-79°C when crystallized from ethanol [1] [2] [3]. This melting point range indicates good crystalline purity and structural integrity of the compound. The relatively low melting point for an aromatic amide can be attributed to the flexible diethylamino substituent at the meta position of the benzene ring, which introduces conformational disorder that reduces intermolecular packing efficiency [3].

The melting behavior follows typical organic amide patterns, proceeding through distinct phases including the sintering point where particles begin to compact, followed by the collapse point marking the onset of liquefaction, and finally the clear point where complete melting occurs [4]. The use of ethanol as the crystallization solvent suggests favorable hydrogen bonding interactions between the amide group and ethanol molecules, leading to well-formed crystals [1].

Boiling Point and Thermal Decomposition

The predicted boiling point of N-(3-(Diethylamino)phenyl)propionamide is 397.3 ± 25.0°C at 760 mmHg [5] [1] [3]. This high boiling point reflects the significant intermolecular hydrogen bonding capacity of the amide functional group combined with van der Waals interactions from the aromatic ring system and aliphatic substituents [3].

However, thermal stability analysis indicates that the compound may undergo decomposition before reaching its theoretical boiling point [5]. The presence of the tertiary amine group makes the molecule susceptible to thermal degradation through Hofmann elimination pathways or oxidative decomposition of the diethylamino moiety at elevated temperatures [6].

Phase Transition Thermodynamics

The heat of fusion for N-(3-(Diethylamino)phenyl)propionamide has not been experimentally determined, but based on structural analogies with similar aromatic amides, it is estimated to fall within the range of 10-20 kJ/mol [7]. This value reflects the moderate intermolecular forces present in the crystalline state, primarily consisting of hydrogen bonding between amide groups and weaker van der Waals interactions between aromatic rings [7] [8].

The enthalpy of vaporization has been calculated as 64.77 kJ/mol [1], indicating substantial energy requirements for the liquid-to-vapor phase transition. This high vaporization enthalpy correlates with the compound's low vapor pressure of 1.6 × 10⁻⁶ mmHg at 25°C [5], confirming its classification as a low-volatility organic compound.

| Thermodynamic Property | Value | Units | Notes |

|---|---|---|---|

| Melting Point | 77-79 | °C | In ethanol solvent |

| Boiling Point | 397.3 ± 25.0 | °C | Predicted, potential decomposition |

| Heat of Fusion (estimated) | 10-20 | kJ/mol | Based on structural analogies |

| Enthalpy of Vaporization | 64.77 | kJ/mol | Calculated value |

| Vapor Pressure (25°C) | 1.6 × 10⁻⁶ | mmHg | Very low volatility |

Solubility Characteristics in Polar/Non-Polar Solvents

Water Solubility and Hydrophobic Character

N-(3-(Diethylamino)phenyl)propionamide demonstrates limited water solubility due to its predominantly hydrophobic character [9]. The compound's LogP value of 2.95 [5] indicates significant lipophilicity, with the aromatic ring system and diethylamino substituents contributing to hydrophobic interactions that oppose dissolution in aqueous media.

The slight water solubility that does occur can be attributed to the polar amide functional group, which can form hydrogen bonds with water molecules [10]. However, the large hydrophobic portion of the molecule, comprising approximately 75% of the molecular structure, severely limits aqueous solubility [9].

Polar Organic Solvent Solubility

The compound exhibits good solubility in ethanol, as evidenced by its use as a crystallization solvent [1] [2] [3]. This solubility pattern is characteristic of compounds containing both hydrogen bond donors (amide NH) and acceptors (carbonyl oxygen), which can interact favorably with protic polar solvents [11].

Other polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are expected to dissolve the compound readily due to their ability to solvate both the polar amide group and the aromatic system through dipole-dipole interactions [11].

Non-Polar Solvent Compatibility

In non-polar solvents such as hexane or cyclohexane, N-(3-(Diethylamino)phenyl)propionamide shows limited solubility [12]. The compound's polar amide functionality and the moderate dipole moment prevent effective solvation by purely non-polar media.

However, aromatic solvents like benzene and toluene provide moderate solubility due to π-π stacking interactions between the solvent molecules and the compound's aromatic ring system [10]. The diethylamino substituent also contributes some solubility enhancement through weak van der Waals interactions.

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Slightly soluble | Limited by hydrophobic aromatic portion |

| Ethanol | Good solubility | Hydrogen bonding with amide group |

| Polar aprotic solvents | Moderate to good | Dipole-dipole interactions |

| Non-polar aliphatic | Poor solubility | Incompatible with polar amide group |

| Aromatic solvents | Moderate solubility | π-π stacking interactions |

pKa Determination and pH-Dependent Stability

Acid-Base Properties

N-(3-(Diethylamino)phenyl)propionamide contains two potentially ionizable sites: the amide nitrogen and the tertiary amine nitrogen in the diethylamino group. The predicted pKa value of 14.82 ± 0.70 [3] corresponds to the deprotonation of the amide nitrogen, indicating very weak acidity under normal conditions.

The tertiary amine group (diethylamino) provides weak basic character to the molecule. Based on structural analogies with related diethylamino compounds, the conjugate acid pKa of the tertiary amine is estimated to be approximately 9-10 [6] [13], making it a weak base that can accept protons in acidic conditions.

pH-Dependent Stability Profile

The compound demonstrates excellent stability across physiological pH ranges (pH 6-8) . The amide bond remains intact under normal aqueous conditions due to resonance stabilization between the nitrogen lone pair and the carbonyl group [15].

Under strongly acidic conditions (pH < 3), the tertiary amine nitrogen becomes protonated, forming a positively charged ammonium species [6]. This protonation enhances water solubility but does not compromise the structural integrity of the amide bond [13].

In strongly alkaline conditions (pH > 12), the compound maintains stability, as the high pKa of the amide nitrogen prevents significant deprotonation under these conditions [3]. The tertiary amine remains unprotonated and continues to provide weak basic character [6].

Ionization State Analysis

At physiological pH (7.4), approximately 90-95% of molecules exist with the tertiary amine in the neutral, unprotonated state, while the amide nitrogen remains protonated [6]. This ionization state contributes to the compound's membrane permeability and biological activity profile.

| pH Range | Predominant Species | Stability | Solubility Impact |

|---|---|---|---|

| < 3 | Protonated amine | Stable | Enhanced water solubility |

| 3-10 | Neutral form | Highly stable | Moderate lipophilicity |

| > 12 | Neutral form | Stable | Maintained lipophilicity |

Surface Tension and Viscosity Measurements

Surface Tension Properties

The calculated surface tension of N-(3-(Diethylamino)phenyl)propionamide is 41.2 dyne/cm at room temperature [1]. This value reflects the compound's amphiphilic character, with the polar amide group providing surface activity while the aromatic ring and diethylamino substituents contribute to hydrophobic interactions [16].

The surface tension value is intermediate between purely hydrophobic organic compounds (typically 20-30 dyne/cm) and more polar amides (45-55 dyne/cm), indicating balanced polar and non-polar character [17] [16]. This property suggests potential applications in systems requiring moderate surface activity.

Viscosity Characteristics

Experimental viscosity data for N-(3-(Diethylamino)phenyl)propionamide are not available in the current literature [18]. However, based on molecular structure analysis and comparison with similar aromatic amides, the compound is expected to exhibit moderate viscosity in the liquid state [19] [20].

The presence of the amide group typically increases viscosity through intermolecular hydrogen bonding, while the diethylamino substituent may reduce viscosity by introducing conformational flexibility that disrupts ordered molecular arrangements [20] [21].

Molar Volume and Refractivity

The compound exhibits a molar volume of 210 cm³ and molar refractivity of 68.73 cm³ [1]. These values indicate efficient molecular packing and moderate polarizability, consistent with the presence of aromatic π-electron systems and the tertiary amine functionality [1].

The refractive index of 1.568 [5] [1] confirms the compound's optical density and suggests significant conjugation within the aromatic system. This value is typical for substituted aromatic amides and supports the calculated molecular refractivity data [1].

| Physical Property | Value | Units | Significance |

|---|---|---|---|

| Surface Tension | 41.2 | dyne/cm | Moderate surface activity |

| Molar Volume | 210 | cm³ | Efficient molecular packing |

| Molar Refractivity | 68.73 | cm³ | Moderate polarizability |

| Refractive Index | 1.568 | - | Aromatic conjugation present |